N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide
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Overview
Description
“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide” is a compound that has been studied for its anti-proliferative properties . It is a hybridized molecule that comprises of a benzimidazole function, along with a chalcone (or styryl) moiety linked by a benzamide .
Synthesis Analysis
The synthesis of similar compounds involves the use of aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a benzimidazole function is obtained .
Molecular Structure Analysis
The structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied . The reactions involve the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . Imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Synthesis and Characterization
- Benzimidazole derivatives are synthesized through various chemical reactions, highlighting their versatile synthetic routes and structural elucidation using techniques like IR, 1H-NMR, and LC-MS (Bhaskar et al., 2019). These methods are crucial for developing new compounds with potential therapeutic applications.
Antimicrobial and Antioxidant Activities
- New series of benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, compounds have shown high activity against various pathogens, including Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, and possess significant antioxidant properties (Bassyouni et al., 2012).
Biological Activity Screening
- Benzimidazole compounds have undergone screening for various biological activities, including anti-inflammatory, anticonvulsant, and anthelmintic effects. These studies indicate the potential of benzimidazole derivatives for developing new therapeutic agents (Patel et al., 2009).
Anticancer Evaluation
- Derivatives of benzimidazole have been designed, synthesized, and evaluated for their anticancer activity against multiple cancer cell lines, demonstrating moderate to excellent efficacy. This suggests their potential role in cancer therapy development (Ravinaik et al., 2021).
Antimycobacterial Activity
- Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives related to benzimidazole frameworks have shown significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents (Lv et al., 2017).
Safety And Hazards
Future Directions
The research on similar compounds has rejuvenated the potentials and importance of small molecular weight ligands for experimental oncology . The compound DSTYR4 displayed the most potent anti-proliferative activity with IC50 values of 2.98 μM against HCT116 cell line and 5.15 μM against H460 cell line .
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-7-ethoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-2-29-20-13-7-8-15-14-21(30-22(15)20)24(28)27-17-10-4-3-9-16(17)23-25-18-11-5-6-12-19(18)26-23/h3-14H,2H2,1H3,(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAFCOAVBQPGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide |
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